

A Comparative Guide to Confirming the Synthesis of 2-Biphenylcarboxylic Acid

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Compound of Interest

Compound Name: 2-Carboxyphenylboronic acid

Cat. No.: B115381

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For researchers, scientists, and professionals in drug development, rigorous confirmation of a synthesized compound's identity and purity is paramount. This guide provides a comparative analysis of key analytical techniques used to confirm the synthesis of 2-biphenylcarboxylic acid, with benzoic acid, 3-biphenylcarboxylic acid, and 4-biphenylcarboxylic acid as alternative compounds for comparison. Detailed experimental protocols and representative data are provided to assist in the accurate identification and characterization of these molecules.

Comparison of Analytical Data

The successful synthesis of 2-biphenylcarboxylic acid can be confirmed by a suite of analytical methods. Each technique provides a unique fingerprint of the molecule, and when used in combination, they offer unambiguous structure elucidation and purity assessment. The following tables summarize the expected quantitative data for 2-biphenylcarboxylic acid and its structural isomers, as well as the common precursor, benzoic acid.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Compound	Carboxylic Acid Proton (-COOH)	Aromatic Protons
2-Biphenylcarboxylic Acid	~11.0	~7.30-7.93
3-Biphenylcarboxylic Acid	~10.5-11.0	~7.40-8.20
4-Biphenylcarboxylic Acid	~11.5-13.0 (in DMSO-d6)	~7.40-8.10 (in DMSO-d6)
Benzoic Acid	~12.0	~7.45-8.15

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Compound	Carboxylic Acid Carbon (-COOH)	Aromatic Carbons
2-Biphenylcarboxylic Acid	~172.5	~127.0-142.0
3-Biphenylcarboxylic Acid	~172.0	~128.0-141.0
4-Biphenylcarboxylic Acid	~167.5	~127.0-145.0
Benzoic Acid	~172.6	~128.5-133.9

Table 3: Key Infrared (IR) Absorption Frequencies (cm⁻¹)

Compound	O-H Stretch (Carboxylic Acid)	C=O Stretch (Carboxylic Acid)
2-Biphenylcarboxylic Acid	~2500-3300 (broad)	~1680-1700
3-Biphenylcarboxylic Acid	~2500-3300 (broad)	~1680-1710
4-Biphenylcarboxylic Acid	~2500-3300 (broad)	~1680-1700
Benzoic Acid	~2500-3300 (broad)[1][2]	~1680-1710[1][3]

Table 4: Mass Spectrometry (MS) Data (m/z)

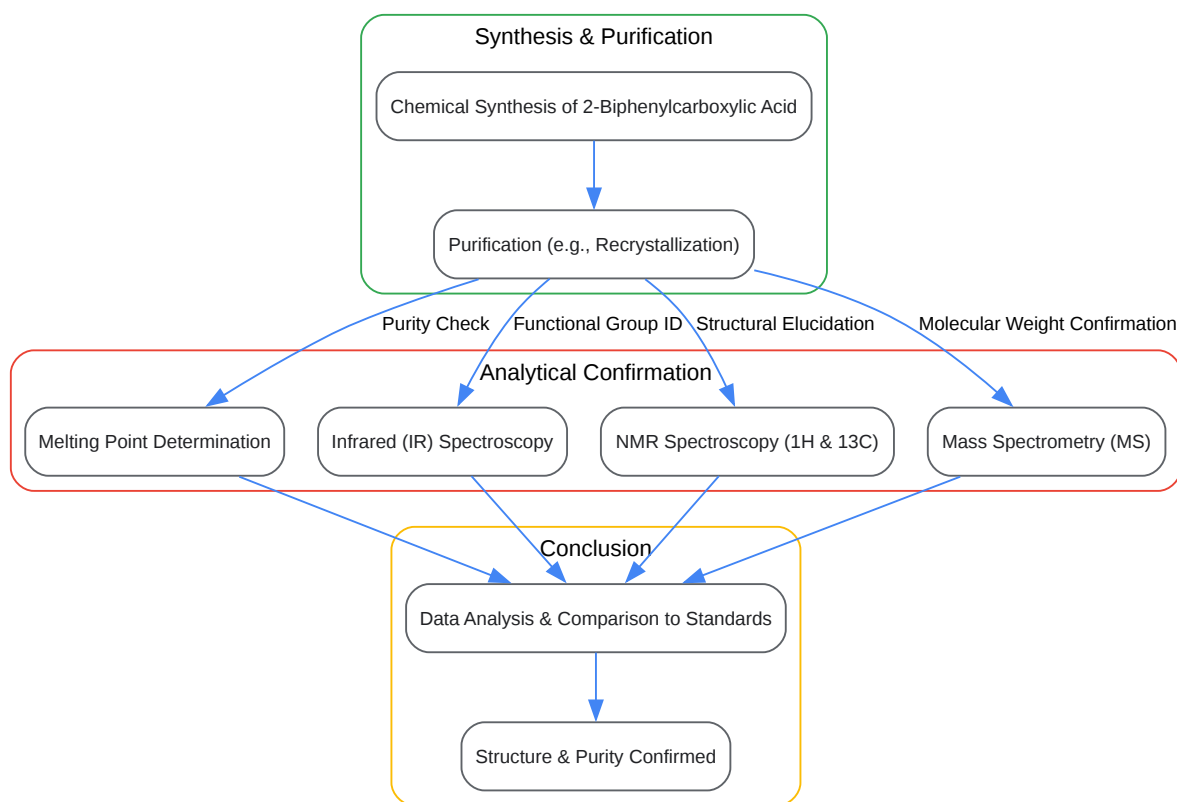
Compound	Molecular Ion [M] ⁺	Key Fragment Ions
2-Biphenylcarboxylic Acid	198	181 ([M-OH] ⁺), 153 ([M-COOH] ⁺), 152
3-Biphenylcarboxylic Acid	198	181 ([M-OH] ⁺), 153 ([M-COOH] ⁺), 152
4-Biphenylcarboxylic Acid	198[4][5]	181 ([M-OH] ⁺), 152 ([M-C ₆ H ₅] ⁺)[4]
Benzoic Acid	122[6]	105 ([M-OH] ⁺), 77 ([C ₆ H ₅] ⁺)[6]

Table 5: Physical Properties

Compound	Melting Point (°C)
2-Biphenylcarboxylic Acid	111-114
3-Biphenylcarboxylic Acid	167-169
4-Biphenylcarboxylic Acid	223-228
Benzoic Acid	122.4

Experimental Workflow

A logical workflow is crucial for the efficient and accurate confirmation of a synthesized product. The following diagram illustrates a typical experimental pathway for the characterization of 2-biphenylcarboxylic acid.



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Caption: Workflow for Synthesis Confirmation.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation available.

Melting Point Determination

Objective: To determine the melting range of the synthesized compound as an indicator of purity.

Procedure:

- A small amount of the dry, crystalline sample is placed into a capillary tube, which is then sealed at one end.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated slowly, at a rate of 1-2 °C per minute, near the expected melting point.
- The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. A narrow melting range (typically < 2 °C) is indicative of a pure compound.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

Objective: To identify the functional groups present in the synthesized molecule.

Procedure:

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- A background spectrum of the empty ATR crystal is collected.
- A small amount of the solid sample is placed onto the ATR crystal, ensuring complete coverage of the crystal surface.
- The anvil is lowered to apply consistent pressure on the solid sample, ensuring good contact with the crystal.
- The IR spectrum of the sample is then recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure of the synthesized compound.

Procedure:

- Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- The NMR tube is placed in the spectrometer's probe.
- The magnetic field is shimmed to achieve homogeneity.
- The appropriate NMR experiments (e.g., ^1H , ^{13}C , DEPT, COSY) are set up and run.
- The resulting spectra are processed (Fourier transformation, phasing, and baseline correction) and analyzed.

Mass Spectrometry (MS) (Electron Ionization - EI)

Objective: To determine the molecular weight and fragmentation pattern of the synthesized compound.

Procedure:

- A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.
- The sample is vaporized and then ionized in the ion source, typically using a high-energy electron beam (for EI).
- The resulting ions (the molecular ion and various fragment ions) are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
- The detector records the abundance of each ion at a specific m/z , generating a mass spectrum.

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